molecular formula C13H17FN2O4 B1379705 1-(2-Fluorophenyl)-4-piperidinamine oxalate CAS No. 1185530-97-5

1-(2-Fluorophenyl)-4-piperidinamine oxalate

Cat. No.: B1379705
CAS No.: 1185530-97-5
M. Wt: 284.28 g/mol
InChI Key: XRVCEZRZHWLUCW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-piperidinamine oxalate is a piperidine derivative with a 2-fluorophenyl substituent at the 1-position and an oxalate counterion.

The 2-fluorophenyl group may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

1-(2-fluorophenyl)piperidin-4-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.C2H2O4/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCEZRZHWLUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Piperidine Derivative

  • Starting from a 4-piperidinecarboxylic acid ester or related intermediate, reduction is performed to obtain 4-piperidinemethanol derivatives. Common reducing agents include sodium dihydro-bis(2-methoxyethoxy)aluminate (Red-Al), lithium borohydride, or sodium borohydride in the presence of lithium salts.
  • The reduction is carried out in organic solvents such as benzene or similar aprotic media.

Introduction of 2-Fluorophenyl Group

  • The 2-fluorophenyl substituent is introduced via acylation or alkylation reactions using appropriate halides or anhydrides derived from 2-fluorobenzoic acid or related derivatives.
  • O-alkylation or N-alkylation steps are performed in organic solvents like hexamethylphosphoric triamide (HMPT) using strong bases such as sodium hydride to facilitate substitution.

Amine Functionalization and Protection/Deprotection

  • Protecting groups (e.g., benzyl or carbamate groups) may be used on the piperidine nitrogen during intermediate steps to control reactivity.
  • These protecting groups are removed by catalytic hydrogenation using palladium-on-charcoal catalysts under mild conditions (room temperature to 40°C, normal pressure).
  • The free amine is then purified and isolated.

Salt Formation with Oxalic Acid

  • The free base 1-(2-fluorophenyl)-4-piperidinamine is reacted with oxalic acid in solvents such as 2-propanone or acetonitrile to form the oxalate salt.
  • The salt is filtered, washed, and recrystallized to achieve high purity and desirable crystalline properties.
  • Recrystallization solvents include acetonitrile and 2-propanol, often performed twice to ensure purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvents Notes/Outcome
Reduction of ester to alcohol Sodium dihydro-bis(2-methoxyethoxy)aluminate (Red-Al) or LiBH4 Benzene or aprotic solvent High yield of 4-piperidinemethanol derivative
O- or N-alkylation 2-Fluorophenyl halide, sodium hydride Hexamethylphosphoric triamide (HMPT) Efficient substitution at nitrogen or oxygen
Protection group removal Catalytic hydrogenation (Pd/C, 20-40°C, normal pressure) Ethanol/water mixture Clean deprotection to free amine
Salt formation Oxalic acid 2-Propanone, acetonitrile Crystalline oxalate salt, high purity

Research Findings and Industrial Relevance

  • The use of Red-Al and lithium borohydride offers selective reduction with minimal side reactions.
  • HMPT as a solvent facilitates strong base-mediated alkylation with high conversion rates.
  • Palladium-catalyzed hydrogenation is a mild and effective method for deprotection, preserving sensitive functional groups.
  • Oxalate salt formation enhances the compound's stability, solubility, and crystallinity, important for pharmaceutical applications.
  • The described methods are consistent with industrial-scale synthesis, balancing cost, yield, and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-piperidinamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, often resulting in functionalized derivatives of the original compound.

Scientific Research Applications

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may influence central nervous system pathways, indicating possible applications in treating neurological disorders such as depression and anxiety. The binding affinity of 1-(2-fluorophenyl)-4-piperidinamine oxalate to serotonin and dopamine receptors is a focal point of ongoing research, which aims to elucidate its mechanism of action and therapeutic efficacy.

Lead Compound Development

As a lead compound, this compound serves as a basis for developing new drugs targeting specific biological pathways. Its structural characteristics allow for modifications that can enhance its pharmacological profile, making it suitable for further investigation in drug discovery programs.

Research has indicated that this compound exhibits significant biological activity. Interaction studies have shown that it may modulate neurotransmitter systems, which is critical for understanding its potential therapeutic effects. In vitro studies are being conducted to assess its efficacy against various biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-piperidinamine oxalate involves its interaction with molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1-(2-fluorophenyl)-4-piperidinamine oxalate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₁₃H₁₅FN₂O₄ (inferred) ~294 (calculated) 2-fluorophenyl, oxalate salt Discontinued; potential psychoactivity
1-(4-Fluorophenyl)-4-piperidinamine acetate C₁₃H₁₅FN₂O₂ ~266 (calculated) 4-fluorophenyl, acetate salt Research chemical; improved solubility
1-(2-Methoxyphenyl)-4-piperidinamine C₁₂H₁₆N₂O 204.27 2-methoxyphenyl Sigma-1 receptor ligand
Orthofluorofentanyl C₂₂H₂₆F₂N₂O 372.5 2-fluorophenyl, propionamide, phenethyl Potent opioid analog; controlled substance
1-(3-Oxetanyl)-4-piperidinamine oxalate C₁₀H₁₈N₂O₅ 246.26 3-oxetanyl, oxalate salt Enhanced bioavailability

Regulatory and Commercial Status

  • This compound is listed as a discontinued product, suggesting challenges in synthesis or regulatory restrictions .
  • Fluorophenyl-piperidine derivatives like orthofluorofentanyl are classified as controlled substances in multiple jurisdictions due to their opioid activity .

Research and Development Challenges

  • Synthesis : While piperidinamine synthesis often involves reductive amination or nucleophilic substitution (e.g., NaBH₃CN-mediated reactions ), fluorophenyl derivatives require precise halogenation steps to avoid isomerization.
  • Pharmacological Profiling: Limited data exist on the specific receptor affinities of this compound.

Biological Activity

1-(2-Fluorophenyl)-4-piperidinamine oxalate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperidine ring and a fluorophenyl group, which contribute to its lipophilicity and ability to interact with various biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}FN_{N}O2_{2}, with a molecular weight of approximately 284.287 g/mol. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in biological research.

Structural Features

FeatureDescription
Piperidine Ring A six-membered nitrogen-containing ring
Fluorophenyl Group Contributes to lipophilicity and biological activity
Oxalate Salt Enhances solubility and stability

This compound is believed to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Preliminary studies suggest that it may have effects on central nervous system pathways, making it a candidate for treating neurological disorders. The compound's piperidine structure is often associated with various therapeutic effects due to its ability to interact with multiple biological targets.

Pharmacological Potential

Research indicates that compounds containing piperidine rings can exhibit significant pharmacological activities, including:

  • Antidepressant Effects : Potential modulation of serotonin pathways.
  • Antipsychotic Properties : Interaction with dopamine receptors.
  • Analgesic Activity : Possible impact on pain pathways.

Study on Central Nervous System Activity

In a preliminary study, researchers investigated the effects of this compound on neurotransmitter release in vitro. The results indicated that the compound significantly increased serotonin levels in neuronal cultures, suggesting its potential as an antidepressant agent.

Comparison with Similar Compounds

To understand the biological activity better, several structurally similar compounds were analyzed:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorophenyl)-4-piperidinamineSimilar piperidine structure; different fluorine positionPotentially different pharmacological profile
1-(2-Methylphenyl)-4-piperidinamineContains a methyl group instead of fluorineMay exhibit altered lipophilicity
1-(3-Fluorophenyl)-4-piperidinamineFluorine at a different positionVariations in receptor selectivity

These comparisons highlight how slight modifications in structure can lead to significant differences in pharmacodynamics and efficacy.

Q & A

Q. What are the recommended synthetic pathways for 1-(2-Fluorophenyl)-4-piperidinamine oxalate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the alkylation of 4-piperidinamine with 2-fluorophenyl groups. A common approach includes nucleophilic substitution or reductive amination, followed by oxalate salt formation via acid-base reaction. To optimize purity:
  • Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) for intermediate purification .
  • Employ recrystallization from ethanol/water mixtures for the final oxalate salt .
  • Confirm purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Analysis : Use X-ray crystallography for absolute configuration determination or compare experimental NMR data (e.g., ¹H NMR: δ 2.8–3.2 ppm for piperidinamine protons) with computational predictions (DFT-based simulations) .
  • Physicochemical Properties :
  • LogP: Measure via shake-flask method or HPLC-derived retention times .
  • Solubility: Perform equilibrium solubility studies in PBS (pH 7.4) and simulate bio-relevant conditions .
  • Thermal Stability: Conduct DSC/TGA to identify decomposition points .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of 1-(2-Fluorophenyl)-4-piperidinamine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or receptor subtype selectivity. To address this:
  • Standardize Assays : Use identical cell lines (e.g., HEK-293 for GPCR studies) and buffer systems (e.g., sodium acetate/sodium octanesulfonate, pH 4.6) to minimize variability .
  • Comparative SAR Studies : Synthesize analogs with fluorophenyl positional isomers (e.g., 3- or 4-fluoro) to isolate structural contributors to activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, controlling for variables like dosing regimens .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., σ-1 or NMDA receptors). Focus on fluorophenyl’s electrostatic contributions to binding .
  • ADMET Prediction : Apply QSAR models (e.g., ADMET Predictor) to prioritize derivatives with optimal bioavailability and low CYP450 inhibition .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for subtle structural modifications (e.g., replacing oxalate with other counterions) .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :
  • Acute Toxicity : Start with rodent models (e.g., Sprague-Dawley rats) using OECD Guideline 423 for dose-ranging .
  • Behavioral Assays :
  • Morris Water Maze for cognitive effects.
  • Forced Swim Test for antidepressant activity.
  • Pharmacokinetics : Perform LC-MS/MS analysis of plasma/brain homogenates to measure blood-brain barrier penetration .

Data Analysis & Experimental Design

Q. How to design a robust study investigating the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via UPLC-PDA at 0, 1, 2, and 4 weeks .
  • Degradation Product Identification : Use HRMS (Q-TOF) to fragment ions and match with spectral libraries .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at room temperature .

Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
  • Bootstrap Resampling : Estimate confidence intervals for small sample sizes .
  • Multivariate Analysis : Use PCA to disentangle confounding variables (e.g., animal weight vs. metabolic rate) .

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